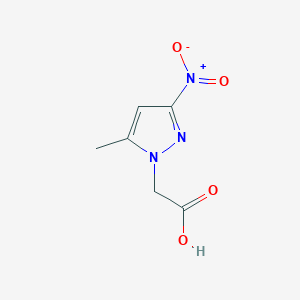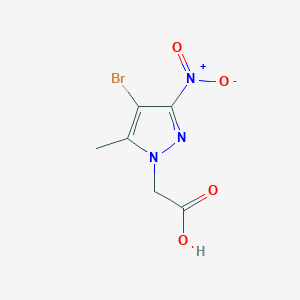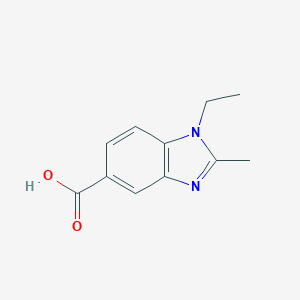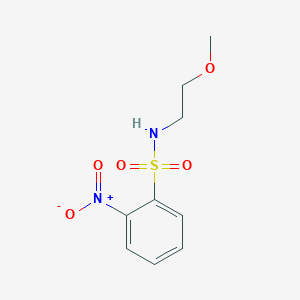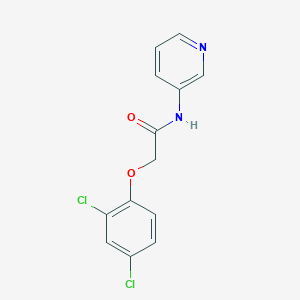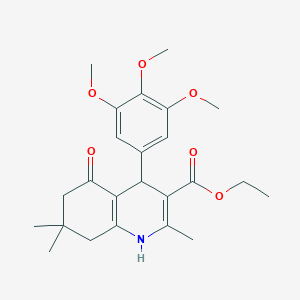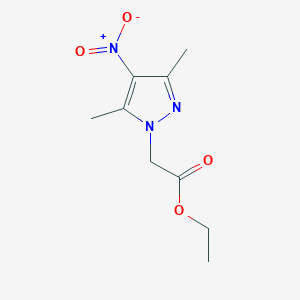
Ethyl-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C9H13N3O4 and a molecular weight of 227.22 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .
Wissenschaftliche Forschungsanwendungen
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive compounds, including potential pharmaceuticals.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems, which are important in the development of new materials and drugs.
Biological Studies: Researchers use this compound to study the biological activity of pyrazole derivatives, which have shown promise as antibacterial, anti-inflammatory, and anticancer agents.
Vorbereitungsmethoden
The synthesis of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate typically involves the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent . The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring .
This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
Analyse Chemischer Reaktionen
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitro derivatives, while reduction produces amino derivatives .
Wirkmechanismus
The mechanism of action of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . The pyrazole ring itself is known to interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate can be compared to other pyrazole derivatives, such as:
3,5-Dimethylpyrazole: Lacks the nitro and ester groups, making it less reactive in certain chemical reactions.
4-Nitro-1H-pyrazole: Contains a nitro group but lacks the ester functionality, which affects its solubility and reactivity.
Ethyl 1H-pyrazole-1-carboxylate: Contains an ester group but lacks the nitro group, leading to different biological and chemical properties.
The uniqueness of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate lies in its combination of functional groups, which confer specific reactivity and biological activity .
Eigenschaften
IUPAC Name |
ethyl 2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-4-16-8(13)5-11-7(3)9(12(14)15)6(2)10-11/h4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUYPKGOLQYZRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351711 |
Source


|
| Record name | Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809411 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5679-18-5 |
Source


|
| Record name | Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Piperidin-1-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B187549.png)
